

Oral Administration Protocols for Encaleret in Research: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Encaleret (also known as CLTX-305) is an investigational, orally administered, small molecule antagonist of the calcium-sensing receptor (CaSR).[1] It functions as a negative allosteric modulator of the CaSR, effectively decreasing its sensitivity to extracellular calcium.[1] This mechanism of action makes it a promising therapeutic candidate for genetic disorders characterized by a gain-of-function of the CaSR, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1). In ADH1, the overactive CaSR leads to hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).[1] By antagonizing the CaSR, encaleret aims to restore normal parathyroid hormone (PTH) secretion and normalize blood and urine calcium levels.[1] These application notes provide a comprehensive overview of the oral administration protocols for encaleret that have been utilized in recent clinical research, offering valuable guidance for scientists and drug development professionals.

Data Presentation

Table 1: Encaleret Oral Formulation Details



Parameter	Description	Source(s)
Drug Substance	Encaleret Sulfate (also CLTX-305)	[2][3]
Molecular Formula	(C29H33CIFNO4)2·H2SO4·H2 O	[2]
Molecular Weight	1144.15 g/mol	[2]
Dosage Form	Film-coated tablets	[2][3]
Dosage Strengths	5 mg, 10 mg, 30 mg, 60 mg	[2]
Appearance	White, round or modified oval tablets	[2]
Route of Administration	Oral	[4]

Table 2: Summary of Dosing Regimens in Clinical Trials



Clinical Trial Identifier	Patient Population	Dosing Regimen	Duration	Key Findings	Source(s)
NCT0458162 9 (Phase 2b)	Adults with ADH1	Dose- ranging, 5 mg to 190 mg twice daily	24 weeks	Sustained normalization of PTH, blood and urine calcium.	[5][6]
Proof-of- Concept Study	Post-surgical Hypoparathyr oidism	162 mg twice daily	Up to 5 days	80% of participants achieved normal blood and urine calcium levels.	[7][8]
NCT0568081 8 (CALIBRATE, Phase 3)	Adults with ADH1	Dose adjusted as needed based on calcium levels	Ongoing (estimated completion in 2029)	To evaluate efficacy and safety compared to standard of care.	[3][9]
NCT0573501 5 (Pediatric)	Children with ADH1 (birth to <18 years)	Individualized dose titration	Ongoing	To evaluate pharmacokin etics, efficacy, and safety.	[5]

Table 3: Pharmacodynamic Effects of Encaleret in ADH1 Patients (Phase 2b)



Parameter	Baseline (Mean ± SD)	Post- Treatment (Mean ± SD)	p-value	Source(s)
PTH (pg/mL)	6.3 ± 7.8	35.3 ± 10.2 (at 24 weeks)	<0.01	[10]
Albumin- Corrected Calcium (mg/dL)	7.1 ± 0.4	9.2 ± 0.5 (at 24 weeks)	<0.01	[10]
24-hour Urine Calcium (mg/day)	395 ± 216	202 ± 83 (at 24 weeks)	<0.05	[10]
Blood Phosphate (mg/dL)	4.5 ± 1.1	3.4 ± 0.4 (at 24 weeks)	<0.05	[10]
Blood Magnesium (mg/dL)	1.7 ± 0.2	2.0 ± 0.2 (at 24 weeks)	<0.01	[10]

Experimental Protocols

Protocol 1: Oral Administration of Encaleret in a Phase 2b Clinical Trial for ADH1 (NCT04581629)

Objective: To evaluate the safety, tolerability, pharmacodynamics, and efficacy of **encaleret** in adults with Autosomal Dominant Hypocalcemia Type 1.

Methodology:

- Patient Population: Adult participants with a confirmed diagnosis of ADH1.
- Dosage and Administration:
 - **Encaleret** was administered orally as film-coated tablets twice daily.



- The study employed a dose-ranging design, with individual doses adjusted to achieve and maintain normal albumin-corrected blood calcium levels. The dose range required to maintain eucalcemia was wide, from 5 to 190 mg twice daily.[6]
- Conventional therapy with calcium and active vitamin D supplements was withheld during encaleret treatment.[6]
- Study Periods:
 - The study consisted of one or two 5-day inpatient dose-ranging periods.
 - This was followed by a 24-week outpatient period for continued treatment and monitoring.
 [6]
- Sample Collection and Analysis:
 - Blood Samples: Blood was collected for the analysis of albumin-corrected calcium, intact parathyroid hormone (PTH), magnesium, and phosphorus.
 - Urine Samples: 24-hour urine collections were performed to measure urinary calcium excretion.
 - Biomarker Analysis:
 - PTH concentrations were analyzed via an electrochemiluminescence immunoassay.
 - Standard clinical chemistry methods were used for calcium, phosphate, and magnesium.
- Pharmacokinetic Assessment:
 - Blood samples were collected to determine the pharmacokinetic profile of encaleret.
 While the collection of pharmacokinetic data is noted in trial protocols, specific Cmax,
 Tmax, and AUC values are not publicly available in the reviewed literature.

Protocol 2: Bioanalytical Method for Quantification of Encaleret in Plasma (Representative)



Objective: To provide a representative protocol for the quantitative analysis of **encaleret** in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on standard industry practices.

Methodology:

Sample Preparation:

- Protein Precipitation: To a 100 μL aliquot of human plasma, add 300 μL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

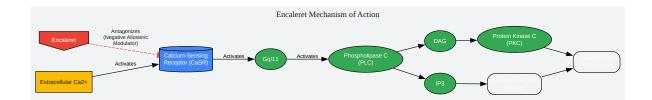
LC-MS/MS System:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
 - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: A suitable gradient to separate encaleret from endogenous plasma components.
 - Flow Rate: 0.4 mL/min.



- Injection Volume: 5-10 μL.
- Mass Spectrometric Conditions (Hypothetical):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - MRM Transitions: Specific precursor-to-product ion transitions for **encaleret** and its internal standard would need to be optimized.
- Method Validation:
 - The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

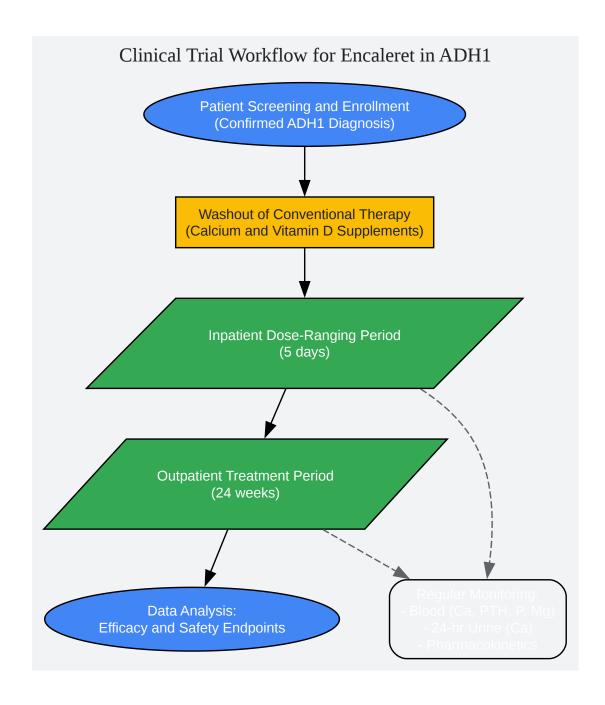
Visualizations



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Caption: **Encaleret**'s mechanism of action on the CaSR signaling pathway.





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Caption: A typical experimental workflow for an **Encaleret** clinical trial.



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Caption: Logical relationship of **Encaleret** administration to effect.

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References

- 1. bridgebio.com [bridgebio.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. BridgeBio Pharma Presents Phase 2 Data on Post-Surgical Hypoparathyroidism and Skeletal Dysplasia at ASBMR Annual Meeting 2025 [quiverquant.com]
- 8. BridgeBio Pharma to Present Promising Phase 2 Data for Encaleret in Treating Post-Surgical Hypoparathyroidism at ASBMR Annual Meeting 2025 - Tiger Brokers [itiger.com]
- 9. UCSF Autosomal Dominant Hypocalcemia Trial → Encaleret Compared to Standard of Care in Participants With ADH1 [clinicaltrials.ucsf.edu]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
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